Ethyl 4-(cyclopropanecarbonyl)benzoate

Description

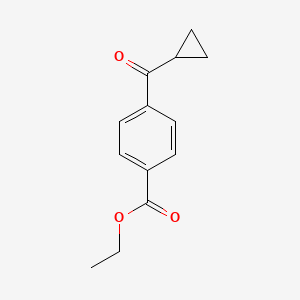

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(cyclopropanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)11-7-5-10(6-8-11)12(14)9-3-4-9/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMZWMTZXKUJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642491 | |

| Record name | Ethyl 4-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863769-67-9 | |

| Record name | Ethyl 4-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Cyclopropanecarbonyl Benzoate

Strategic Approaches to the Synthesis of the Benzoyl Ester Moiety in Ethyl 4-(cyclopropanecarbonyl)benzoate

The synthesis of the ethyl benzoate (B1203000) portion of the target molecule can be approached through several established esterification methods. These pathways primarily involve the reaction of a substituted benzoic acid with ethanol (B145695).

Esterification Pathways for Substituted Benzoic Acids

The direct acid-catalyzed esterification, known as the Fischer-Speier esterification, is a fundamental method for converting carboxylic acids to esters. researchgate.net In the context of this compound, this would typically involve reacting 4-(cyclopropanecarbonyl)benzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. quora.com To drive the equilibrium towards the product, the removal of water, often through a Dean-Stark apparatus, is a common practice. researchgate.net

Alternative approaches that circumvent the need for strong mineral acids and harsh conditions have been developed. The use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, offers a more environmentally benign and easily separable option for the esterification of substituted benzoic acids. ijstr.orgepa.gov These solid acids provide an active surface for the reaction to occur, often under solvent-free conditions, which enhances the efficiency and sustainability of the process. ijstr.orgepa.gov

Another pathway involves the activation of the carboxylic acid. For instance, conversion of the benzoic acid derivative to an acyl chloride, followed by reaction with ethanol, is a highly effective method for ester formation. This approach is often milder than direct esterification and can be suitable for substrates with sensitive functional groups. libretexts.org

Table 1: Comparison of Esterification Methods for Substituted Benzoic Acids

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Concentrated H₂SO₄ or HCl | Reflux in excess alcohol, water removal | Inexpensive, widely applicable | Harsh conditions, reversible |

| Solid Acid Catalysis | Modified Montmorillonite K10 | Solvent-free, reflux | Reusable catalyst, milder conditions | Catalyst preparation may be required |

| Acyl Chloride Route | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Room temperature or gentle heating | High yields, mild conditions | Requires preparation of acyl chloride |

Catalytic Enhancements and Stereocontrol in Ester Bond Formation

Recent advancements in catalysis have introduced more sophisticated methods for ester bond formation, offering enhanced reaction rates, milder conditions, and opportunities for stereocontrol. While this compound itself is achiral, the principles of stereocontrolled esterification are crucial in the broader context of complex molecule synthesis. Chiral catalysts, such as chiral phosphoric acids and metal complexes with chiral ligands like BINAP, have been successfully employed in asymmetric esterification and kinetic resolution of racemic carboxylic acids. researchgate.netrsc.orgacs.org

These catalysts create a chiral environment that can differentiate between enantiotopic groups or faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. numberanalytics.comnih.gov Although not directly applicable to the synthesis of the achiral target molecule, these methodologies are vital for the synthesis of chiral analogs or derivatives. The mechanisms of these catalytic reactions often involve the formation of a chiral activated intermediate, which then reacts with the alcohol to form the ester with high stereoselectivity. acs.org

Methodologies for Constructing the Cyclopropanecarbonyl Group within this compound

The introduction of the cyclopropanecarbonyl group onto the benzene (B151609) ring is a key step in the synthesis of this compound. This can be achieved through various strategies, including direct acylation of a pre-formed benzene ring or the construction of the cyclopropyl (B3062369) ring on a precursor molecule.

Cyclopropanation Reactions in Ketone Synthesis

One conceptual approach to the cyclopropanecarbonyl moiety involves the cyclopropanation of a suitable precursor. For instance, the reaction of a chalcone (B49325) derivative (an α,β-unsaturated ketone) with a cyclopropanating agent can lead to the formation of a cyclopropyl ketone. rsc.orgnih.govnih.gov The Michael-initiated ring-closing (MIRC) reaction of chalcones with reagents like bromomalonates, often catalyzed by phase-transfer catalysts, can produce highly functionalized cyclopropanes. nih.govnih.gov Subsequent manipulation of the functional groups would be necessary to arrive at the desired 4-substituted benzoyl structure.

Another strategy involves the oxidative cyclization of Michael adducts of chalcones with 1,3-dicarbonyl compounds, which can be directed towards the synthesis of either furans or cyclopropanes depending on the reaction conditions. rsc.orgresearchgate.net

Acylation Strategies for Aromatic Systems with Pre-formed Cyclopropane (B1198618) Moieties

A more direct and widely used method for introducing the cyclopropanecarbonyl group is the Friedel-Crafts acylation. libretexts.orgoregonstate.edunih.gov This reaction involves the electrophilic substitution of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.orgoregonstate.edu In the synthesis of this compound, this would entail the acylation of ethyl benzoate with cyclopropanecarbonyl chloride. The ethyl ester group is a deactivating group but directs incoming electrophiles to the meta position. Therefore, a more strategic approach would be to perform the Friedel-Crafts acylation on a different aromatic precursor that would favor para-substitution, followed by the introduction or modification of the substituent at the 4-position to an ethyl ester. For instance, acylation of a precursor like toluene, followed by oxidation of the methyl group and subsequent esterification, could be a viable route.

Modern cross-coupling reactions offer a powerful alternative to traditional Friedel-Crafts acylation for the synthesis of aryl ketones. thieme.de Palladium-catalyzed carbonylative coupling reactions between aryl halides or triflates and organometallic reagents in the presence of carbon monoxide are effective for this transformation. acs.orgberkeley.eduscispace.comorganic-chemistry.org For example, the coupling of a 4-substituted ethyl benzoate derivative (e.g., ethyl 4-bromobenzoate) with a cyclopropyl organometallic reagent under a carbon monoxide atmosphere could directly yield this compound. Another palladium-catalyzed approach involves the coupling of aryl bromides with N-tert-butylhydrazones as acyl anion equivalents. acs.orgberkeley.eduscispace.comorganic-chemistry.org

Table 2: Key Acylation Strategies for Aryl Ketone Synthesis

| Method | Reagents | Catalyst | Key Features |

| Friedel-Crafts Acylation | Cyclopropanecarbonyl chloride, Ethyl benzoate (or precursor) | AlCl₃ | Direct acylation of the aromatic ring. |

| Palladium-Catalyzed Carbonylative Coupling | Ethyl 4-halobenzoate, Cyclopropyl organometallic reagent, CO | Palladium complex | Milder conditions, good functional group tolerance. |

| Palladium-Catalyzed Coupling with Acyl Anion Equivalents | Ethyl 4-bromobenzoate, N-tert-butylhydrazone of cyclopropanecarboxaldehyde | Palladium complex | Avoids the use of organometallic reagents. |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. This involves a systematic study of solvent systems, temperature, pressure, and catalyst performance for each synthetic step, primarily focusing on the key Friedel-Crafts acylation reaction.

The choice of solvent in Friedel-Crafts acylation significantly influences reaction rates and product selectivity. Solvents are chosen based on their ability to dissolve reactants and the catalyst complex, their polarity, and their boiling point. For the acylation step in the synthesis of the precursor to this compound, a range of solvents can be considered.

Non-polar solvents, such as carbon disulfide (CS₂) and dichloroethane (DCE), are traditionally used. They are effective at solvating the reactants and the Lewis acid catalyst (e.g., AlCl₃) without strongly coordinating to the catalyst, which would reduce its activity. The use of non-polar solvents often favors the formation of the kinetically controlled product. stackexchange.com In contrast, polar solvents like nitrobenzene (B124822) can also be used. In some cases, polar solvents can lead to the formation of the thermodynamically more stable product by ensuring the reaction mixture remains homogenous and allowing for potential equilibration of isomers. stackexchange.com However, nitrobenzene can be difficult to remove and may participate in side reactions.

The efficiency of the synthesis is also impacted by the solvent's ability to manage the heat generated during the exothermic Friedel-Crafts reaction. A solvent with a suitable boiling point can help in maintaining a stable reaction temperature. In recent years, there has been a move towards solvent-free conditions or the use of greener solvents to minimize environmental impact. chemijournal.comresearchgate.net

| Solvent | Polarity | Boiling Point (°C) | Typical Impact on Friedel-Crafts Acylation |

|---|---|---|---|

| Carbon Disulfide (CS₂) | Non-polar | 46.3 | Favors kinetic product, good for traditional AlCl₃ catalysis. stackexchange.com |

| 1,2-Dichloroethane (DCE) | Polar Aprotic | 83.5 | Commonly used, good solubility for reactants and intermediates. researchgate.net |

| Nitrobenzene | Polar Aprotic | 210.9 | Can favor thermodynamic product, high boiling point allows for higher reaction temperatures. stackexchange.com |

| Solvent-Free | N/A | N/A | Environmentally friendly, may require solid acid catalysts, can lead to high product selectivity. chemijournal.com |

Temperature is a crucial parameter in controlling the kinetics and thermodynamics of the synthesis. The Friedel-Crafts acylation is typically initiated at a low temperature (e.g., 0-5 °C) during the addition of the acylating agent to control the initial exothermic reaction. reddit.com Subsequently, the reaction temperature may be raised to increase the reaction rate and drive the reaction to completion.

Studies on analogous acylation reactions have shown that while an increase in temperature can significantly boost reactivity and conversion rates, it may not always affect product selectivity. For instance, in the acetylation of 9H-fluorene, raising the temperature from 0 °C to 45 °C had a minimal impact on selectivity, but a further increase to 83 °C substantially enhanced the reaction rate. researchgate.net An optimal temperature must be found to maximize yield without promoting side reactions or product decomposition. For many acylations, a moderately elevated temperature, such as 50 °C, has been found to be optimal for achieving a high yield of the desired aromatic ketone. acs.org

Pressure is generally not a primary variable in standard lab-scale Friedel-Crafts acylations, which are typically conducted at atmospheric pressure. The reaction does not involve gaseous reactants where pressure would significantly shift the equilibrium according to Le Chatelier's principle.

| Temperature Range | Effect on Reaction Kinetics | Effect on Thermodynamics/Selectivity | General Application |

|---|---|---|---|

| 0 - 5 °C | Slow reaction rate | Favors kinetic control, minimizes initial exotherm | Initial addition of reactants and catalyst. reddit.com |

| 25 - 50 °C | Moderate to fast reaction rate | Often provides a good balance between rate and selectivity. acs.org | Main reaction period for many acylations. |

| > 80 °C (Reflux) | Very fast reaction rate | Can increase conversion but may lead to side products or reduced selectivity. researchgate.net | Used to push slow reactions to completion. researchgate.net |

The catalyst is the cornerstone of the Friedel-Crafts acylation step. While aluminum chloride (AlCl₃) is the traditional and highly effective Lewis acid catalyst, it suffers from drawbacks such as its hygroscopic nature, the large quantities required (often more than stoichiometric), and the generation of corrosive HCl gas and aqueous waste during workup. rsc.orgresearchgate.net

Consequently, significant research has been dedicated to finding alternative, more environmentally benign, and reusable catalysts. This includes a wide range of solid acid catalysts and other Lewis acids.

Solid Acid Catalysts : Materials like zeolites, montmorillonite clays, and phosphotungstic acid supported on various materials have been explored. chemijournal.comresearchgate.netnih.gov These catalysts offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and sometimes higher selectivity under solvent-free conditions. chemijournal.comresearchgate.net

Metal Triflates : Lanthanide and other metal triflates, such as Scandium(III) triflate (Sc(OTf)₃) and Hafnium(IV) triflate (Hf(OTf)₄), have emerged as powerful, water-tolerant Lewis acid catalysts that can be used in smaller, catalytic amounts. researchgate.net

Nanocatalysts : Recent studies have demonstrated the efficacy of nanocatalysts, such as SnO₂ nanosheets, which exhibit remarkable catalytic activity and regioselectivity, often under solvent-free conditions, due to their high surface area and unique electronic properties. acs.org

Deep Eutectic Solvents : Combinations like choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can act as both the solvent and the catalyst, providing a "green" alternative to traditional systems. researchgate.net

The performance of these catalysts is evaluated based on conversion of the starting material, selectivity for the desired para-isomer, reaction time, and reusability. For the synthesis of the precursor to this compound, a screening process would identify the catalyst that provides the highest yield of the 4-substituted product with minimal side-product formation.

| Catalyst Type | Examples | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, well-established. rsc.org | Stoichiometric amounts needed, moisture-sensitive, waste generation. researchgate.net |

| Metal Triflates | Sc(OTf)₃, Hf(OTf)₄, Yb(OTf)₃ | Catalytic amounts, water-tolerant, reusable. researchgate.net | Higher initial cost compared to AlCl₃. |

| Solid Acids | Zeolites, Montmorillonite K10, Phosphotungstic Acid | Reusable, environmentally friendly, easy separation. chemijournal.comnih.gov | May have lower activity than homogeneous catalysts. |

| Nanocatalysts | SnO₂ nanosheets | High activity and selectivity, solvent-free conditions possible. acs.org | Synthesis of catalyst can be complex. |

Mechanistic Investigations of Chemical Reactivity of Ethyl 4 Cyclopropanecarbonyl Benzoate

Reactivity of the Ester Functional Group in Ethyl 4-(cyclopropanecarbonyl)benzoate

The reactivity of the ethyl ester group in this compound is anticipated to follow the general principles of nucleophilic acyl substitution. However, without experimental data specific to this molecule, any discussion remains speculative and based on analogous systems.

Hydrolysis Pathways and Kinetic Studies

In theory, the ester functional group of this compound can undergo hydrolysis under both acidic and basic conditions to yield 4-(cyclopropanecarbonyl)benzoic acid and ethanol (B145695). The generally accepted mechanisms for these transformations are well-established for other ethyl esters.

Under basic conditions, hydrolysis, or saponification, would proceed via a nucleophilic addition-elimination mechanism. The hydroxide (B78521) ion would act as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This would form a tetrahedral intermediate, which would then collapse, expelling the ethoxide leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid would be deprotonated to form the corresponding carboxylate salt.

Acid-catalyzed hydrolysis would involve the initial protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A water molecule would then act as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, ethanol would be eliminated as the leaving group, and subsequent deprotonation would yield the carboxylic acid.

Crucially, no kinetic studies detailing the rate constants, activation energies, or the influence of reaction conditions specifically on the hydrolysis of this compound have been reported in the scientific literature. Therefore, a data-driven analysis of its hydrolysis pathways is not possible at this time.

Transesterification Reactions and Their Mechanistic Details

Transesterification, the conversion of one ester to another, is a plausible reaction for this compound in the presence of an alcohol and a catalyst (acid or base). For instance, reaction with methanol (B129727) would be expected to yield Mthis compound and ethanol.

The mechanism for transesterification is analogous to that of hydrolysis. Under acidic conditions, the carbonyl oxygen is protonated, followed by nucleophilic attack by the new alcohol. Under basic conditions, an alkoxide nucleophile initiates the attack on the ester carbonyl.

As with hydrolysis, there is a notable absence of research that specifically investigates the transesterification of this compound. Mechanistic details, catalyst efficiency, and reaction kinetics for this particular substrate remain uninvestigated.

Reactivity of the Cyclopropanecarbonyl Moiety in this compound

The cyclopropanecarbonyl group introduces a strained three-membered ring adjacent to a ketone, which is expected to influence its reactivity.

Ring-Opening Reactions of the Cyclopropane (B1198618) Ring under Various Conditions

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, such as with electrophiles, nucleophiles, or through radical pathways. The presence of the adjacent ketone and the phenyl ring can influence the regioselectivity of such openings.

For instance, in the presence of strong acids, the carbonyl oxygen could be protonated, and subsequent nucleophilic attack could lead to the opening of the cyclopropane ring. Reductive conditions could also potentially induce ring opening.

Despite these theoretical possibilities, there is no published research detailing the specific conditions or mechanistic pathways for the ring-opening of the cyclopropane moiety in this compound.

Reactions at the Ketone Carbonyl Group (e.g., Nucleophilic Additions, Reductions)

The ketone carbonyl group within the cyclopropanecarbonyl moiety is an electrophilic center and is expected to undergo nucleophilic additions and reductions.

Standard reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, would be expected to reduce the ketone to a secondary alcohol, yielding Ethyl 4-(cyclopropyl(hydroxy)methyl)benzoate. The relative reactivity of the ketone versus the ester towards reduction would depend on the choice of reducing agent.

Nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, would also be anticipated to occur at the ketone carbonyl, leading to the formation of a tertiary alcohol.

However, as with the other potential reactions of this molecule, there is a lack of specific experimental data and mechanistic investigations for the reactions at the ketone carbonyl of this compound in the peer-reviewed scientific literature.

Reactivity of the Alpha-Hydrogens Adjacent to the Ketone Functionality

The alpha-hydrogen in this compound, located on the cyclopropyl (B3062369) ring at the carbon atom bonded to the carbonyl group, exhibits notable acidity. This heightened acidity is a consequence of the strong electron-withdrawing effect of the adjacent carbonyl group and the ability of the conjugate base (enolate) to be stabilized by resonance. byjus.comyoutube.com Deprotonation of this alpha-hydrogen by a suitable base leads to the formation of a resonance-stabilized enolate ion. sketchy.commasterorganicchemistry.com The negative charge is delocalized between the alpha-carbon and the oxygen atom of the carbonyl group. wikipedia.org

This enolate intermediate is a potent nucleophile and can participate in a variety of significant carbon-carbon bond-forming reactions. sketchy.com The reactivity of this alpha-position is fundamental to the synthetic utility of cyclopropyl ketones.

Key Reactions Involving the Alpha-Hydrogen:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the alpha-position. This reaction is a cornerstone for building more complex molecular architectures from simpler carbonyl compounds. libretexts.orglibretexts.org The efficiency of the alkylation is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides. libretexts.org

Aldol (B89426) Condensation: The enolate can act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule (an aldehyde or another ketone) in an aldol reaction. byjus.comlibretexts.org This process forms a β-hydroxy ketone, which can subsequently undergo dehydration to yield an α,β-unsaturated ketone.

Halogenation: In the presence of an acid or base catalyst, the alpha-position can be halogenated. The reaction proceeds through an enol or enolate intermediate, which attacks a halogen molecule (e.g., Br₂, Cl₂). libretexts.orglibretexts.org

Deuterium (B1214612) Exchange: The acidity of the alpha-hydrogen can be demonstrated through deuterium exchange studies. When this compound is treated with a deuterium source like D₂O in the presence of an acid or base catalyst, the alpha-hydrogen is replaced by a deuterium atom. libretexts.org This isotopic labeling is a common method to probe the presence and reactivity of acidic protons.

| Reaction Type | Reagents | Product Type | Key Intermediate |

|---|---|---|---|

| Alkylation | 1. Base (e.g., LDA, NaH) 2. Alkyl Halide (R-X) | α-Alkyl Cyclopropyl Ketone | Enolate |

| Aldol Condensation | Base or Acid, Aldehyde/Ketone | β-Hydroxy Ketone / α,β-Unsaturated Ketone | Enolate / Enol |

| Halogenation | Base or Acid, X₂ (X=Cl, Br, I) | α-Halo Cyclopropyl Ketone | Enolate / Enol |

| Deuterium Exchange | D₂O, Acid or Base catalyst | α-Deuterated Cyclopropyl Ketone | Enolate / Enol |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoyl Ring of this compound

The benzoyl ring of this compound is substituted with two groups: the cyclopropanecarbonyl group and the ethyl benzoate (B1203000) group. Both of these substituents contain a carbonyl functionality directly attached to or conjugated with the aromatic ring. Consequently, both groups are electron-withdrawing and act as deactivating groups towards electrophilic aromatic substitution (EAS). byjus.comyoutube.com

Electrophilic Aromatic Substitution (EAS):

The electron-withdrawing nature of the cyclopropanecarbonyl and ester groups reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. youtube.com When an EAS reaction does occur, these groups direct the incoming electrophile to the meta position. This is because the resonance structures of the cationic intermediate (the sigma complex or arenium ion) show that the positive charge is destabilized when placed at the ortho and para positions relative to an electron-withdrawing group. youtube.commnstate.edu Therefore, substitution at the meta position is electronically favored.

For this compound, the two substituents are para to each other. The positions ortho to the cyclopropanecarbonyl group are meta to the ester group, and vice versa. Thus, any electrophilic substitution will be directed to the positions labeled C-2, C-3, C-5, and C-6, which are all meta to one of the deactivating groups and ortho to the other. For instance, in a nitration reaction using nitric acid and sulfuric acid, the nitro group would be directed to the positions meta to both the ester and ketone functionalities. mnstate.eduaiinmr.com

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -CO-Cyclopropyl (Ketone) | Electron-Withdrawing | Deactivating | Meta-directing |

| -COOEt (Ester) | Electron-Withdrawing | Deactivating | Meta-directing |

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution (SNAr) reactions typically require a leaving group on the aromatic ring and the presence of strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group. youtube.comyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the ring. youtube.comscranton.edunih.gov

This compound does not possess a suitable leaving group (like a halide) on the aromatic ring, so it would not readily undergo a typical SNAr reaction. However, the presence of two strong electron-withdrawing groups makes the ring highly electron-deficient. If a derivative were synthesized with a leaving group at the C-1 or C-4 position, the molecule would be highly activated for nucleophilic attack. The electron-withdrawing groups would effectively stabilize the anionic intermediate, facilitating the substitution. youtube.com

Studies on Rearrangement Reactions Involving the Molecular Framework of this compound

The strained three-membered ring of cyclopropyl ketones makes them susceptible to a variety of rearrangement reactions, which typically proceed via ring-opening. These transformations can be initiated by heat, light, acid, or transition metals, leading to diverse and often more complex molecular structures.

Acid-Catalyzed Rearrangements: In the presence of strong acids, the carbonyl oxygen of a cyclopropyl ketone can be protonated. This activation facilitates the cleavage of a cyclopropane C-C bond, leading to a carbocationic intermediate. This intermediate can then undergo further reactions, such as cyclization, to form five-membered rings like dihydrofurans or 1-oxacyclopent-1-enyl cations. acs.org This type of transformation is known as the Cloke-Wilson rearrangement. rsc.org

Photochemical Rearrangements: Aryl cyclopropyl ketones can undergo photochemical rearrangements upon UV irradiation. One common pathway is the oxa-di-π-methane rearrangement. researchgate.net Another possibility involves the formation of a diradical intermediate through ring-opening, which can then rearrange or react with other molecules. For example, photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones with alkenes can lead to the formation of densely substituted cyclopentane (B165970) structures. nih.gov This process involves the one-electron reduction of the ketone to a radical anion, followed by ring-opening to a distonic radical anion that engages in the cycloaddition. nih.gov

Transition Metal-Mediated Rearrangements: Transition metals can coordinate to the carbonyl group or insert into a C-C bond of the cyclopropane ring, catalyzing unique rearrangements. nih.gov These reactions often proceed through metallacyclic intermediates and can provide access to a wide range of carbocyclic and heterocyclic frameworks.

| Reaction Type | Conditions | Key Intermediate | Typical Product |

|---|---|---|---|

| Acid-Catalyzed (Cloke-Wilson) | Strong Acid (e.g., H₂SO₄, PTSA) | Carbocation | Dihydrofuran derivatives |

| Photochemical Cycloaddition | UV light, Photosensitizer, Alkene | Distonic Radical Anion | Cyclopentane derivatives |

| Transition Metal-Catalyzed | Metal Catalyst (e.g., Rh, Pd, Ti) | Metallacycle | Varies (e.g., unsaturated ketones, heterocycles) |

Reaction Pathway Elucidation through Intermediate Characterization and Isotope Labeling Studies

The investigation of reaction mechanisms for a molecule like this compound relies heavily on advanced analytical techniques to identify transient species and trace atomic pathways.

Intermediate Characterization: The direct observation and characterization of reaction intermediates are crucial for confirming a proposed mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, can be used to detect and structurally elucidate short-lived intermediates like enolates, Meisenheimer complexes in NAS reactions, or certain metallacyclic species in transition metal-catalyzed rearrangements. nih.gov For example, the formation of an oxatitanacyclohexene intermediate has been confirmed by X-ray diffraction in the reaction of cyclopropyl methyl ketone with a titanium reagent. nih.gov

Isotope Labeling Studies: Isotopic labeling is a powerful and unambiguous tool for elucidating reaction mechanisms by tracking the position of specific atoms throughout a chemical transformation. wikipedia.orgias.ac.in

Deuterium Labeling: As mentioned previously, the acidity of the alpha-hydrogen can be confirmed by deuterium exchange. The rate of this exchange can provide kinetic information about the enolization process. libretexts.org Furthermore, kinetic isotope effect (KIE) studies, where the rate of reaction with a deuterated substrate is compared to the non-deuterated one, can reveal whether the C-H bond is broken in the rate-determining step of a reaction. An inverse secondary kinetic isotope effect (kH/kD < 1) observed in a photocatalytic cycloaddition of an aryl cyclopropyl ketone was consistent with a rate-limiting intermolecular C-C bond-forming step. nih.gov

Carbon-13 (¹³C) and Oxygen-18 (¹⁸O) Labeling: In rearrangement reactions, labeling the carbonyl carbon with ¹³C or the carbonyl oxygen with ¹⁸O can help trace the fate of these atoms. For instance, in an acid-catalyzed rearrangement to a dihydrofuran, the position of the ¹⁸O label in the product would confirm whether the original carbonyl oxygen becomes the oxygen atom in the heterocyclic ring. Similarly, in electrophilic aromatic substitution, labeling a specific carbon in the benzene ring can help to verify the position of attack and rule out potential rearrangement of the aromatic ring itself (e.g., via a benzyne-type intermediate). ias.ac.in

These mechanistic studies, combining the trapping or spectroscopic observation of intermediates with the insights gained from isotopic labeling, provide a detailed picture of the reaction pathways available to this compound. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of Ethyl 4 Cyclopropanecarbonyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Conformation and Connectivity Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity of atoms and their spatial relationships can be meticulously mapped.

The ¹H NMR spectrum of Ethyl 4-(cyclopropanecarbonyl)benzoate provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets in the downfield region, typically between 7.5 and 8.2 ppm. The protons ortho to the electron-withdrawing ketone group would be more deshielded than those ortho to the ester group. The ethyl ester group gives rise to a characteristic quartet and triplet. The quartet, corresponding to the methylene (B1212753) (-CH₂) protons, is typically observed around 4.4 ppm due to the deshielding effect of the adjacent oxygen atom. The triplet for the methyl (-CH₃) protons appears further upfield, around 1.4 ppm. The protons of the cyclopropyl (B3062369) ring are expected in the upfield region, typically between 0.9 and 1.5 ppm, with complex splitting patterns due to geminal and cis/trans vicinal coupling. The methine proton of the cyclopropyl group attached to the carbonyl would be the most downfield of the cyclopropyl protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbons of the ester and ketone are the most downfield signals, typically appearing in the range of 165-200 ppm. The aromatic carbons show signals between 125 and 140 ppm. The quaternary carbons of the benzene ring would have weaker intensities. The methylene and methyl carbons of the ethyl group are expected around 61 ppm and 14 ppm, respectively. The carbons of the cyclopropyl ring are characteristically found at high field, generally between 5 and 20 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to C=O) | ~8.1 | Doublet | ~8.5 |

| Aromatic (ortho to CO₂Et) | ~7.9 | Doublet | ~8.5 |

| Ethyl (-OCH₂CH₃) | ~4.4 | Quartet | ~7.1 |

| Cyclopropyl (methine) | ~1.4-1.6 | Multiplet | - |

| Ethyl (-OCH₂CH₃) | ~1.4 | Triplet | ~7.1 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O | ~198 |

| Ester C=O | ~165 |

| Aromatic (quaternary, C-C=O) | ~138 |

| Aromatic (quaternary, C-CO₂Et) | ~133 |

| Aromatic (CH, ortho to C=O) | ~130 |

| Aromatic (CH, ortho to CO₂Et) | ~128 |

| Ethyl (-OCH₂) | ~61 |

| Cyclopropyl (methine) | ~18 |

| Ethyl (-CH₃) | ~14 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, between the methylene and methyl protons of the ethyl group, and within the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on their attached, and usually already assigned, protons. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the ethyl and cyclopropyl proton signals would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would be expected from the aromatic protons to the carbonyl carbons of both the ketone and the ester, as well as from the cyclopropyl methine proton to the ketone carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of their bonding. This can be used to determine the conformation of the molecule. For example, NOESY could reveal through-space interactions between the protons of the cyclopropyl ring and the nearby aromatic protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, such as IR and Raman, are excellent for identifying the functional groups present in a molecule.

In the IR spectrum of this compound, two strong carbonyl (C=O) stretching bands are expected. The ester carbonyl stretch typically appears around 1720-1740 cm⁻¹, while the aryl ketone carbonyl stretch is expected at a lower frequency, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring. orgchemboulder.com The C-O stretching vibrations of the ester group would be visible in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and cyclopropyl groups would appear just below 3000 cm⁻¹. The characteristic C=C stretching of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. The aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric stretching of the benzene ring is typically a strong band. The carbonyl stretching vibrations are also Raman active.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Ester C=O | Stretch | 1720-1740 (Strong) | 1720-1740 (Medium) |

| Ketone C=O | Stretch | 1680-1700 (Strong) | 1680-1700 (Medium) |

| Aromatic C=C | Stretch | 1450-1600 (Medium) | 1450-1600 (Strong) |

| Ester C-O | Stretch | 1100-1300 (Strong) | 1100-1300 (Weak) |

| Aromatic C-H | Stretch | 3000-3100 (Medium) | 3000-3100 (Strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of this compound, which has a molecular formula of C₁₃H₁₄O₃. The exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak would be observed, and its fragmentation would provide valuable structural information. The fragmentation of ketones often involves alpha-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent carbon. libretexts.org For this compound, alpha-cleavage could lead to the loss of the cyclopropyl group, resulting in a prominent fragment ion. Another likely fragmentation pathway for esters is the loss of the ethoxy group (-OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement if a gamma-hydrogen is available, which is not the case here.

Key predicted fragment ions in the mass spectrum of this compound would include:

Loss of the ethyl group from the ester.

Loss of the ethoxy group from the ester.

Cleavage of the cyclopropyl ring.

Alpha-cleavage at the ketone, leading to the loss of the cyclopropyl radical.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M - 29]+ | Loss of C₂H₅ |

| [M - 41]+ | Loss of C₃H₅ (cyclopropyl) |

| [M - 45]+ | Loss of OC₂H₅ |

Table 5: List of Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl benzoate (B1203000) |

| Ethyl 4-methylbenzoate |

| Ethyl 4-bromobenzoate |

X-ray Crystallography for Solid-State Molecular Structure Determination

An experimental X-ray crystallographic study of this compound would yield critical data, which is currently unavailable in public databases. This would include the determination of its crystal system, space group, and the precise bond lengths and angles of the molecule.

Analysis of Crystal Packing and Intermolecular Interactions

Without experimental data, any discussion of the crystal packing and intermolecular interactions of this compound would be purely speculative. A crystallographic analysis would be required to identify and characterize the specific forces that dictate the supramolecular architecture of this compound in the solid state.

Absolute Configuration Determination (where stereocenters are present)

This compound itself does not possess any stereocenters and is therefore achiral. Consequently, the determination of absolute configuration is not applicable to this specific molecule. However, for derivatives of this compound that do contain stereocenters, X-ray crystallography, particularly using anomalous dispersion, would be the definitive method for assigning the absolute stereochemistry.

Theoretical and Computational Investigations of Ethyl 4 Cyclopropanecarbonyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is highly effective for determining the ground state geometry and various electronic properties of organic molecules. nih.govespublisher.com For a molecule like Ethyl 4-(cyclopropanecarbonyl)benzoate, a DFT study would typically begin by optimizing the molecular geometry to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insight into the molecule's chemical reactivity and kinetic stability. espublisher.com For similar aromatic esters, DFT calculations have been successfully used to correlate computed geometric parameters with experimental data from X-ray crystallography. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and based on typical values for similar compounds, as specific data for the target molecule is not available.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Total Energy | -X Hartrees | Thermodynamic stability |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity, electronic transitions |

| Dipole Moment | 3.2 Debye | Molecular polarity |

Ab Initio Methods for High-Level Electronic Structure Calculations and Energetics

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense. dntb.gov.ua These methods are particularly valuable for calculating precise reaction energies, ionization potentials, and electron affinities. For a molecule of this size, methods like MP2 could be used to refine the geometry and energetics obtained from DFT. High-level Coupled Cluster calculations, often considered the "gold standard," could provide benchmark energetic data, although they would be computationally demanding for this system. rsc.org

Conformational Analysis and Energy Minimization Studies of this compound

The presence of several single bonds in this compound—specifically around the ester and carbonyl groups—allows for rotational freedom, leading to various possible conformations (conformers). libretexts.org Conformational analysis aims to identify the most stable conformers and the energy barriers between them. youtube.com

A typical computational approach involves a systematic scan of the potential energy surface by rotating key dihedral angles (e.g., the angle between the phenyl ring and the cyclopropylcarbonyl group, and the orientation of the ethyl ester group). For each rotational step, the energy is calculated, resulting in a potential energy profile. youtube.com The minima on this profile correspond to stable or metastable conformers. The most stable conformer, the global minimum, represents the most likely structure of the molecule at low temperatures. Such studies are crucial as the conformation can significantly influence the molecule's physical properties and biological activity.

Reaction Mechanism Prediction and Transition State Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating chemical reaction mechanisms. By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the energy maximum along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For this compound, one might investigate reactions such as hydrolysis of the ester or reactions involving the carbonyl group. DFT methods are commonly used to locate transition state geometries and calculate activation barriers. researchgate.net The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state correctly connects the reactants and products.

Spectroscopic Parameter Prediction and Validation (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be used to interpret experimental spectra or to validate the computed molecular structure.

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a common practice. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method, typically used in conjunction with DFT, is a standard approach. Calculated chemical shifts are often compared to experimental values to confirm the proposed structure. For benzoic acid esters, DFT calculations have been employed to understand unexpected variances between predicted and experimental chemical shifts. nih.gov

IR Vibrational Frequencies: The calculation of vibrational frequencies through computational methods provides a theoretical infrared (IR) spectrum. cardiff.ac.uk By analyzing the normal modes of vibration, each calculated frequency can be assigned to specific molecular motions, such as C=O stretching, C-H bending, or ring vibrations. mdpi.comnih.gov There is often a systematic deviation between calculated and experimental frequencies, so computed frequencies are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) This table is illustrative and based on characteristic frequencies for the functional groups present, as specific data for the target molecule is not available.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Carbonyl (Ketone) | ~1685 cm⁻¹ | C=O Stretch |

| Carbonyl (Ester) | ~1720 cm⁻¹ | C=O Stretch |

| Aromatic Ring | ~1600, ~1450 cm⁻¹ | C=C Stretch |

| Ethyl Group | ~2980 cm⁻¹ | C-H Stretch |

| Cyclopropyl (B3062369) Group | ~3100 cm⁻¹ | C-H Stretch |

Molecular Dynamics Simulations for Solvent Effects, Solvation Energies, and Intermolecular Interactions

While quantum mechanics provides a detailed picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution. nih.gov MD simulations model the molecule and its surrounding solvent molecules using a classical force field.

By simulating the system for nanoseconds or longer, one can observe how the solvent arranges itself around the solute and calculate properties like the solvation free energy. nih.gov This is crucial for understanding the molecule's solubility and how the solvent might influence its conformational preferences or reactivity. rsc.org MD simulations can also provide insights into intermolecular interactions, such as hydrogen bonding or stacking, which are vital in biological or material science contexts. nih.gov

Exploration of Ethyl 4 Cyclopropanecarbonyl Benzoate As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Derivatization Reactions at the Ester Group of Ethyl 4-(cyclopropanecarbonyl)benzoate

The ester functionality in this compound provides a reactive site for various nucleophilic acyl substitution reactions. These transformations allow for the introduction of diverse functional groups, paving the way for the synthesis of a variety of derivatives.

Amidation and Reduction to Alcohols or Aldehydes

Amidation: The conversion of the ethyl ester to an amide is a common and important transformation. This can be achieved by reacting this compound with a primary or secondary amine. The reaction is typically carried out at elevated temperatures, sometimes with the use of a catalyst, to drive the reaction to completion. The resulting N-substituted-4-(cyclopropanecarbonyl)benzamides are valuable intermediates in medicinal chemistry and materials science.

| Reactant | Reagent | Product |

| This compound | Primary or Secondary Amine (R¹R²NH) | N,N-R¹,R²-4-(cyclopropanecarbonyl)benzamide |

Reduction to Alcohols: The ester group can be selectively reduced to a primary alcohol, yielding [4-(cyclopropanecarbonyl)phenyl]methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It is crucial to perform the reaction under anhydrous conditions as LiAlH₄ reacts violently with water. The resulting alcohol can serve as a precursor for further functionalization.

| Reactant | Reagent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | [4-(cyclopropanecarbonyl)phenyl]methanol |

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde is a more challenging transformation but can be achieved using specialized reducing agents at low temperatures. Reagents such as diisobutylaluminium hydride (DIBAL-H) are often employed for this purpose. Careful control of the reaction stoichiometry and temperature is essential to prevent over-reduction to the primary alcohol.

Transamidation and Hydrazinolysis Reactions

Transamidation: This reaction involves the conversion of the ester into a different amide by reacting it with an amine. While less common than direct amidation from the ester, it can be a useful strategy in certain synthetic routes.

Hydrazinolysis: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-(cyclopropanecarbonyl)benzohydrazide. This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent such as ethanol (B145695). The resulting benzohydrazide (B10538) is a key intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles, which are known to exhibit a wide range of biological activities.

| Reactant | Reagent | Product |

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 4-(cyclopropanecarbonyl)benzohydrazide |

Derivatization Reactions at the Ketone Group of this compound

The ketone functional group in this compound is susceptible to nucleophilic attack and can undergo a variety of addition and condensation reactions, providing another avenue for molecular diversification.

Grignard and Organolithium Additions for Carbon-Carbon Bond Formation

The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to the ketone carbonyl group is a powerful method for forming new carbon-carbon bonds. This reaction leads to the formation of tertiary alcohols after an acidic workup. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbonyl carbon. It is important to note that these strong nucleophiles can also react with the ester group, and careful control of reaction conditions is necessary to achieve selectivity if desired.

| Reactant | Reagent | Product (after acidic workup) |

| This compound | Grignard Reagent (RMgX) or Organolithium Reagent (RLi) | Ethyl 4-(1-cyclopropyl-1-hydroxy-1-R-methyl)benzoate |

Selective Oxidation and Reduction Products

Selective Reduction: The ketone group can be selectively reduced to a secondary alcohol in the presence of the ester group using milder reducing agents. Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol is a common reagent for this transformation. The resulting product is ethyl 4-(cyclopropyl(hydroxy)methyl)benzoate. This chemoselective reduction is possible due to the lower reactivity of esters compared to ketones towards NaBH₄.

| Reactant | Reagent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Ethyl 4-(cyclopropyl(hydroxy)methyl)benzoate |

Selective Oxidation: While the ketone is already in a relatively high oxidation state, specific oxidative cleavage reactions could be envisioned under harsh conditions, though these are less common synthetic transformations for this substrate.

Formation of Imines, Oximes, and Hydrazones

The ketone carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form various C=N double-bonded compounds.

Imines: Reaction with primary amines (R-NH₂) under dehydrating conditions yields imines, also known as Schiff bases.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. This reaction is often carried out in the presence of a weak base.

| Reactant | Reagent | Product |

| This compound | Hydroxylamine (NH₂OH) | Ethyl 4-(cyclopropyl(hydroxyimino)methyl)benzoate |

Hydrazones: Reaction with hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. These derivatives are often crystalline solids and can be useful for characterization purposes.

| Reactant | Reagent | Product |

| This compound | Hydrazine (N₂H₄) | Ethyl 4-(1-cyclopropyl-1-hydrazono-methyl)benzoate |

Modifications of the Cyclopropane (B1198618) Ring in this compound

The three-membered cyclopropane ring is characterized by significant ring strain, which can be harnessed to drive a variety of chemical transformations. The presence of the adjacent carbonyl group activates the ring, classifying it as a donor-acceptor (D-A) cyclopropane and rendering it susceptible to nucleophilic attack. scispace.com

The activation provided by the carbonyl group facilitates the cleavage of the C-C bonds within the cyclopropane ring under relatively mild conditions, often catalyzed by Lewis acids. This ring-opening strategy allows for 1,3-difunctionalization, where two new functional groups are installed at the ends of the former three-carbon ring system. This process is a powerful tool for rapidly increasing molecular complexity and diversifying the carbon skeleton. researchgate.net

For instance, the reaction of this compound with various nucleophiles can lead to a range of linear ketone derivatives. The regioselectivity of the ring-opening is typically controlled by the electronic nature of the substituents and the reaction conditions. researchgate.net

| Nucleophile (Nu-H) | Lewis Acid Catalyst | Expected Product Structure |

| Thiophenol | Yb(OTf)₃ | Ethyl 4-(1-oxo-3-(phenylthio)pentyl)benzoate |

| Aniline | Sc(OTf)₃ | Ethyl 4-(3-anilino-1-oxopentyl)benzoate |

| Methanol | BF₃·OEt₂ | Ethyl 4-(3-methoxy-1-oxopentyl)benzoate |

| Indole | InCl₃ | Ethyl 4-(3-(1H-indol-3-yl)-1-oxopentyl)benzoate |

This table presents hypothetical ring-opening reactions based on established reactivity of donor-acceptor cyclopropanes.

The cyclopropyl (B3062369) ketone moiety is a key handle for introducing stereochemistry. Stereoselective reduction of the carbonyl group can generate a chiral alcohol, which can then direct subsequent transformations on the cyclopropane ring or other parts of the molecule. Furthermore, engineered enzymes and chiral catalysts have shown remarkable efficiency in achieving high stereoselectivity in transformations involving cyclopropane rings. rochester.eduutdallas.edu Biocatalytic methods, using engineered myoglobin-based carbene transferases, have been developed for the highly stereoselective synthesis of functionalized cyclopropanes, demonstrating the feasibility of achieving high enantiomeric excess. rochester.eduresearchgate.net

Another approach involves diastereoselective reactions. For example, if a chiral auxiliary is attached to the ester group, it could influence the facial selectivity of reagents attacking the cyclopropyl ketone, leading to the formation of one diastereomer preferentially. Such stereoselective transformations are crucial in the synthesis of enantiopure pharmaceuticals and other biologically active molecules. nih.gov

Functionalization of the Aromatic Ring of this compound

The benzene (B151609) ring serves as a scaffold that can be functionalized through various aromatic substitution and coupling reactions. The existing substituents—the cyclopropanecarbonyl group and the ethyl ester group—dictate the position of incoming groups.

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing functional groups onto an aromatic ring. libretexts.orgyoutube.com In this compound, both the acyl group (-COC₃H₅) and the ester group (-COOEt) are electron-withdrawing. These groups deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta positions (positions 3 and 5 relative to the ester). ucalgary.ca Therefore, reactions like nitration or halogenation are expected to yield 3-substituted or 3,5-disubstituted products.

The general mechanism involves the attack of the aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-(cyclopropanecarbonyl)-3-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-4-(cyclopropanecarbonyl)benzoate |

| Chlorination | Cl₂, AlCl₃ | Ethyl 3-chloro-4-(cyclopropanecarbonyl)benzoate |

| Sulfonation | Fuming H₂SO₄ | Ethyl 4-(cyclopropanecarbonyl)-3-sulfobenzoate |

This table outlines predicted outcomes for electrophilic aromatic substitution reactions based on established directing group effects. ucalgary.cayoutube.com

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize these reactions, a halogenated derivative of this compound, such as Ethyl 3-bromo-4-(cyclopropanecarbonyl)benzoate, would first be synthesized via electrophilic aromatic substitution. This bromo-derivative can then serve as a substrate for various palladium-catalyzed couplings.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, which is useful for creating biaryl structures. youtube.comlibretexts.orgnih.gov

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene, effectively adding a vinyl group to the aromatic ring. nih.govorganic-chemistry.org

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl alkynes. nih.govbeilstein-journals.orgresearchgate.net

These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki), and reductive elimination. libretexts.org

| Coupling Reaction | Coupling Partner | Catalyst/Base System | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Ethyl 4'-(cyclopropanecarbonyl)-[1,1'-biphenyl]-3-carboxylate |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Ethyl 4-(cyclopropanecarbonyl)-3-styrylbenzoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Ethyl 4-(cyclopropanecarbonyl)-3-(phenylethynyl)benzoate |

This table illustrates the potential application of a halogenated derivative in key cross-coupling reactions.

Synthesis of Biologically Relevant or Structurally Complex Molecules Utilizing this compound as a Key Precursor

The structural motifs present in this compound and its derivatives are found in numerous biologically active compounds. The cyclopropane ring, in particular, is a valuable feature in medicinal chemistry as it can enhance metabolic stability, improve binding affinity, and provide conformational rigidity. nih.govresearchgate.net

While specific examples detailing the use of this compound as a direct precursor in the synthesis of named complex molecules are not prevalent in readily available literature, its potential is evident from the transformations described above. The functional handles it possesses—the modifiable cyclopropyl ketone, the aromatic ring ready for substitution and coupling, and the ester group that can be hydrolyzed or converted to an amide—make it an ideal starting point for creating libraries of compounds for drug discovery. nih.govscispace.com

For example, a synthetic route could involve:

Functionalization of the aromatic ring via a Sonogashira coupling to introduce an alkyne substituent.

Modification of the cyclopropane ring through a stereoselective reduction of the ketone to a chiral alcohol.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a biologically relevant amine.

This sequence would rapidly generate a structurally complex and chiral molecule with diverse functionalities, suitable for screening for biological activity. The modular nature of this approach, allowing for different coupling partners and amines to be used, highlights the value of this compound as a versatile building block for complex molecule synthesis. nih.gov

Structure Activity Relationship Sar Investigations of Ethyl 4 Cyclopropanecarbonyl Benzoate Analogues and Derivatives in in Vitro Biological Mechanisms

Design Principles for Analogues and Derivatives of Ethyl 4-(cyclopropanecarbonyl)benzoate Based on Mechanistic Hypotheses

There is no published research that outlines specific design principles for analogues of this compound based on mechanistic hypotheses. The design of analogues would typically involve systematic modification of its core components: the ethyl ester, the phenyl ring, and the cyclopropyl (B3062369) ketone group. For instance, alterations to the ethyl ester could explore the impact of ester chain length or replacement with other functional groups on potency and selectivity. Modifications of the phenyl ring, such as the introduction of various substituents, could probe electronic and steric effects on target binding. The cyclopropyl ring could be substituted or replaced with other cyclic or acyclic moieties to investigate the role of its unique conformational and electronic properties in biological activity. However, without a known biological target or a mechanistic hypothesis, these design principles remain speculative for this particular compound.

Target Identification and Mechanistic Pathway Elucidation in In Vitro Systems

Specific target identification and mechanistic pathway elucidation for this compound are not reported in the scientific literature. The following subsections detail the lack of available data for the requested in vitro studies.

No studies detailing the inhibitory effects of this compound on specific enzymes, nor any kinetic analyses (e.g., determination of IC₅₀, Kᵢ values, or mechanism of inhibition) in cell-free systems, have been published. While cyclopropyl groups are known to be present in some enzyme inhibitors, the specific activity of this compound is uncharacterized.

There is no available data on the receptor binding affinities of this compound or its analogues. Studies to determine parameters such as Kₐ or Kₑ for any specific receptor have not been documented. Benzoate (B1203000) derivatives have been explored for their interaction with various receptors, but this specific compound has not been a subject of such investigations. nih.gov

Research on the effects of this compound on cellular pathways or its activity in reporter gene assays is not present in the available literature. Ketones, as a general class of molecules, can influence cellular signaling, but specific data for this compound is absent. nih.govnih.govresearchgate.netelsevierpure.com

Correlation between Structural Modifications and Observed In Vitro Biological Activity at a Mechanistic Level

Given the absence of in vitro biological activity data, it is not possible to establish any correlation between structural modifications of this compound and its biological effects at a mechanistic level. Such an analysis would require a dataset of analogues with corresponding activity measurements against a validated biological target.

Computational Approaches to SAR Analysis (e.g., QSAR modeling based on In Vitro Mechanistic Data)

No quantitative structure-activity relationship (QSAR) models or other computational SAR analyses for this compound and its derivatives have been published. The development of a robust QSAR model is contingent upon the availability of a significant dataset of analogues with well-defined biological activity data, which, as established, is not available for this compound.

Advanced Methodologies and Innovative Applications in Materials Science and Catalysis Excluding Material Properties and Performance Data

Integration of Ethyl 4-(cyclopropanecarbonyl)benzoate into Polymeric Structures

The incorporation of this compound into polymer chains can impart unique functionalities and properties to the resulting materials. The monomer can be designed to be polymerizable, or the molecule can be attached to a polymer backbone through post-polymerization modification.

The synthesis of a polymerizable monomer derived from this compound is a crucial first step. A common strategy involves introducing a polymerizable group, such as a vinyl, acrylate, or methacrylate (B99206) functionality.

Monomer Synthesis:

Two plausible synthetic routes can be envisioned for a methacrylate monomer functionalized with the cyclopropanecarbonyl)benzoate moiety.

Route 1: Esterification of a Hydroxylated Precursor: This approach would involve the synthesis of a precursor containing a hydroxyl group, followed by esterification with methacryloyl chloride. For example, starting from 4-(cyclopropanecarbonyl)benzoic acid, a two-step process could be employed: first, reduction of the carboxylic acid to a primary alcohol, followed by esterification.

Route 2: Friedel-Crafts Acylation of a Polymerizable Precursor: A more direct approach would be the Friedel-Crafts acylation of a commercially available polymerizable aromatic compound, such as ethyl 4-vinylbenzoate, with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This would directly yield a styrenic monomer.

A hypothetical reaction scheme for the synthesis of an acrylate-based monomer is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 4-(2-Hydroxyethyl)benzoic acid | Cyclopropanecarbonyl chloride | Base (e.g., triethylamine), Solvent (e.g., dichloromethane) | 4-(2-(cyclopropanecarbonyl)oxy)ethyl)benzoic acid |

| 4-(2-(cyclopropanecarbonyl)oxy)ethyl)benzoic acid | Ethanol (B145695) | Acid catalyst (e.g., H₂SO₄), Heat | Ethyl 4-(2-(cyclopropanecarbonyl)oxy)ethyl)benzoate |

| Ethyl 4-(2-hydroxyethyl)benzoate | Acryloyl chloride | Base (e.g., triethylamine), Solvent (e.g., dichloromethane) | Ethyl 4-(2-(acryloyloxy)ethyl)benzoate |

Controlled Polymerization Techniques:

Once a suitable monomer is synthesized, controlled radical polymerization (CRP) techniques can be employed to produce polymers with well-defined molecular weights, low dispersity, and complex architectures. tcichemicals.comsigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for the polymerization of a wide range of functional monomers. researchgate.net For a methacrylate monomer derived from this compound, a typical ATRP system would consist of the monomer, an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), a transition metal complex catalyst (e.g., CuBr/PMDETA), and a suitable solvent. The presence of the ester and ketone functionalities is generally well-tolerated in ATRP.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another versatile CRP technique that offers excellent control over the polymerization of functional monomers. researchgate.net A RAFT polymerization of a cyclopropanecarbonyl)benzoate-containing monomer would involve the monomer, a radical initiator (e.g., AIBN), and a RAFT agent (e.g., a dithiobenzoate or trithiocarbonate). The choice of the RAFT agent is crucial and depends on the reactivity of the monomer. sigmaaldrich.com

These controlled polymerization techniques would allow for the synthesis of well-defined homopolymers or block copolymers incorporating the this compound moiety.

The architecture of polymers derived from this compound can be tailored to achieve specific properties and functionalities. nih.govlibretexts.org

Polymer Architecture:

Linear Polymers: Simple homopolymers or random copolymers can be synthesized using the controlled polymerization techniques described above.

Block Copolymers: Sequential monomer addition in a living polymerization process like ATRP or RAFT can be used to create block copolymers. For instance, a block copolymer could be synthesized with a block containing the this compound monomer and another block with a different monomer (e.g., a hydrophilic monomer like poly(ethylene glycol) methyl ether acrylate) to generate amphiphilic structures. rsc.org

Graft and Branched Polymers: "Grafting-from" or "grafting-to" approaches can be employed to create more complex architectures. For example, a polymer backbone with initiator sites could be used to grow side chains of the functional monomer ("grafting-from").

Functionalization Strategies:

The presence of the cyclopropyl (B3062369), ketone, and ester groups in the polymer side chains opens up numerous possibilities for post-polymerization modification. rsc.orgnih.govresearchgate.net

Modification of the Ketone Group: The ketone functionality is a versatile handle for various chemical transformations. researchgate.netwiley-vch.de It can undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce amine functionalities, and condensation reactions to form imines or oximes. These modifications can be used to tune the polarity, reactivity, and crosslinking capabilities of the polymer.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized through amide bond formation with various amines. This allows for the introduction of a wide range of functional groups, including bioactive molecules or other polymer chains.

Ring-Opening of the Cyclopropyl Group: The strained cyclopropyl ring can undergo ring-opening reactions under certain conditions, such as in the presence of specific catalysts or upon irradiation. sincerechemicals.com This could be exploited for crosslinking or for the introduction of new functionalities. Research on the synthesis and crosslinking of polymers containing cyclopropyl groups has been explored, indicating the potential for network formation. dur.ac.uk

Role in Supramolecular Chemistry and Self-Assembly Processes

The distinct structural features of this compound suggest its potential to participate in supramolecular chemistry and self-assembly processes, leading to the formation of ordered nanostructures.

The benzoate (B1203000) moiety is known to participate in various non-covalent interactions, including hydrogen bonding (if hydrolyzed to the carboxylic acid), π-π stacking, and coordination with metal ions. The self-assembly of benzoate derivatives has been a subject of study, leading to the formation of diverse supramolecular architectures. rsc.orgpsu.edu

The interplay between the aromatic ring, the polar ketone and ester groups, and the rigid cyclopropyl substituent could lead to specific and directional intermolecular interactions, driving the self-assembly of this compound or its derivatives into well-defined structures such as fibers, sheets, or vesicles in appropriate solvents.

Development of Novel Reagents or Catalysts from this compound Derivatives

Derivatives of this compound can serve as valuable precursors for the development of novel reagents and catalysts in organic synthesis.

The cyclopropyl ketone moiety is a key functional group that can be exploited for various synthetic transformations. nbinno.com Aryl cyclopropyl ketones, in particular, have been shown to undergo a variety of reactions, including acid-catalyzed cyclizations to form tetralones and participation in photocatalytic cycloadditions. rsc.orgnih.gov

Precursors to Chiral Ligands: The ketone group can be converted into a chiral alcohol or amine, which can then be incorporated into ligand scaffolds for asymmetric catalysis. The rigid cyclopropyl group can provide a well-defined steric environment around a metal center, potentially leading to high enantioselectivity in catalytic reactions.

Photoresponsive Reagents: The aromatic ketone chromophore can be utilized in photochemical reactions. Upon excitation, the ketone can participate in hydrogen abstraction reactions or energy transfer processes, making derivatives of this compound potential photoinitiators or photocatalysts.

Building Blocks for Complex Molecules: The reactivity of the cyclopropyl ketone moiety makes it a versatile building block for the synthesis of more complex organic molecules. nih.govacs.org For instance, it can participate in catalytic formal [3+2] cycloadditions with alkenes and alkynes to construct five-membered rings, which are common motifs in bioactive compounds. acs.orgnih.govresearchgate.net

Furthermore, the ester functionality can be modified to introduce other reactive groups, further expanding the synthetic utility of this compound as a scaffold for the development of new reagents and catalysts.

Conclusions and Future Research Directions for Ethyl 4 Cyclopropanecarbonyl Benzoate

Summary of Key Academic Findings and Methodological Advancements Pertaining to Ethyl 4-(cyclopropanecarbonyl)benzoate

A comprehensive review of scientific databases reveals a notable scarcity of dedicated research on this compound. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes. However, detailed academic studies focusing on its synthesis, characterization, and application are not readily found in peer-reviewed journals.